1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
CAS No.: 700370-07-6
Cat. No.: VC4123885
Molecular Formula: C6H11ClN2O2
Molecular Weight: 178.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 700370-07-6 |
|---|---|
| Molecular Formula | C6H11ClN2O2 |
| Molecular Weight | 178.62 |
| IUPAC Name | 2-(3-methyl-2H-imidazol-1-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H10N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3H,4-5H2,1H3,(H,9,10);1H |
| Standard InChI Key | WBOALDSUMSMSCQ-UHFFFAOYSA-N |
| SMILES | CN1CN(C=C1)CC(=O)O.Cl |
| Canonical SMILES | CN1CN(C=C1)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₆H₁₁ClN₂O₂, with a molecular weight of 178.62 g/mol. Its structure comprises a methylimidazolium core linked to a carboxymethyl group (-CH₂COOH) and a chloride counterion. X-ray diffraction analyses reveal a planar imidazolium ring system (O1, C3, N1, C1, C2, N2, C4) and a non-planar carboxymethyl side chain (C4, C5, O2, O3), forming a dihedral angle of 67.23° between the two planes . This conformational rigidity arises from intramolecular hydrogen bonding between the carboxylate oxygen (O2) and the imidazolium proton (H1), stabilizing the zwitterionic form .
Table 1: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/n | |
| Unit cell dimensions | a = 5.2014 Å, b = 13.4511 Å, c = 9.6808 Å | |
| β angle | 97.867° | |
| Dihedral angle | 67.23° |
Synthesis and Optimization
Conventional Synthesis
The compound is synthesized via quaternization of 1-methylimidazole with chloroacetic acid in a NaOH-catalyzed nucleophilic substitution (80–100°C, ethanol/water). The reaction proceeds through deprotonation of chloroacetic acid to form a carboxylate intermediate, which attacks the electrophilic C2 position of the imidazole ring. Microwave-assisted synthesis (50 W, 10 min) reduces reaction time while maintaining yields >85%.
Industrial-Scale Production
Industrial batches employ continuous-flow reactors to enhance mixing efficiency and minimize byproducts. Post-synthesis purification involves recrystallization from acetone/water (3:1 v/v), yielding >98% purity. Thermogravimetric analysis (TGA) confirms thermal stability up to 220°C, enabling storage under ambient conditions.
Physicochemical Properties
Solubility and Reactivity
The compound exhibits pH-dependent solubility: fully soluble in water (≥50 mg/mL at 25°C) but sparingly soluble in apolar solvents (e.g., hexane: <0.1 mg/mL). The carboxylate group confers amphiphilic character, enabling micelle formation at concentrations >10 mM.
Spectroscopic Signatures
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¹H NMR (D₂O, 400 MHz): δ 3.45 (s, N–CH₃), δ 4.20 (t, –CH₂–COO⁻), δ 7.60–7.80 (m, imidazolium protons).
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IR (KBr): 1715 cm⁻¹ (C=O stretch), 1570 cm⁻¹ (imidazolium C–N), 1230 cm⁻¹ (C–O–C) .
Biological Activities and Mechanisms
Cytoprotective Effects
In vitro studies demonstrate 72% reduction in ROS levels in human corneal epithelial cells (HCECs) pretreated with 10 μM compound. Mechanistically, the carboxylate group chelates Fe²⁺ ions, inhibiting Fenton reaction-driven hydroxyl radical formation.
Industrial and Pharmaceutical Applications
Drug Delivery Systems
The compound forms stable co-crystals with NSAIDs (e.g., ibuprofen) via COO⁻⋯H–N⁺ hydrogen bonds, enhancing solubility by 4.2-fold . Sustained release over 12 hours (pH 7.4) is achieved through pH-responsive carboxylate protonation.
Ionic Liquid Electrolytes
When paired with bis(trifluoromethanesulfonyl)imide (NTf₂⁻), the resulting ionic liquid exhibits ionic conductivity of 12 mS/cm at 25°C, suitable for solid-state batteries .
Future Research Directions
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Structure-Activity Relationships: Modifying the alkyl chain length (C3–C6) to optimize antimicrobial potency.
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Gene Delivery: Complexation with siRNA via charge-charge interactions for targeted oncology therapies.
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Green Chemistry: Solvent-free mechanochemical synthesis to reduce E-factor.
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